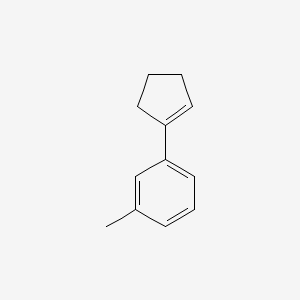

1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37511-86-7 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)-3-methylbenzene |

InChI |

InChI=1S/C12H14/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-6,8-9H,2-3,7H2,1H3 |

InChI Key |

ROWPXDSIJBCEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CCCC2 |

Origin of Product |

United States |

Significance of Aryl Cyclopentene Scaffolds in Synthetic Chemistry Research

Aryl-cyclopentene scaffolds are carbocyclic frameworks that feature prominently in a multitude of natural products and biologically active molecules. Their prevalence underscores their importance as versatile building blocks in the total synthesis of complex molecular targets. The cyclopentene (B43876) ring, a five-membered carbocycle, can be functionalized in various ways, allowing for the construction of diverse and structurally complex molecules. The strategic incorporation of an aryl group onto the cyclopentene ring further expands the chemical space, offering opportunities for fine-tuning electronic and steric properties.

The development of stereoselective methods for the synthesis of functionalized cyclopentane (B165970) and cyclopentene rings is an active area of research. nih.gov Methodologies such as palladium-catalyzed oxidative Heck reactions and isocyanide-based multicomponent reactions have been developed to access these valuable scaffolds. nih.gov The ability to control the stereochemistry during the synthesis of these structures is crucial, as the biological activity of the final molecules is often highly dependent on their three-dimensional arrangement.

Research Rationale and Scope for 1 Cyclopent 1 En 1 Yl 3 Methylbenzene

Strategies for Carbon-Carbon Bond Formation in Aryl-Cyclopentene Systems

The creation of the bond between the m-tolyl group and the cyclopentene ring is the central challenge in synthesizing this compound. The following sections detail established and emerging chemical reactions that can achieve this transformation.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for attaching substituents to aromatic rings. mnstate.eduadichemistry.com In the context of synthesizing aryl-cyclopentene systems, this can be achieved through Friedel-Crafts type reactions.

A plausible approach involves the reaction of toluene with a suitable cyclopentyl precursor that can generate a cyclopentyl cation or a related electrophile. For instance, the reaction of toluene with cyclopentanol (B49286) or a cyclopentyl halide in the presence of a strong acid or a Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to the formation of 1-cyclopentyl-3-methylbenzene. adichemistry.com The methyl group on the toluene ring is an ortho-, para-directing group, leading to a mixture of isomers. Subsequent benzylic bromination followed by elimination can introduce the double bond in the cyclopentyl ring.

Alternatively, a Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride would yield a ketone. libretexts.orgscribd.com The methyl group directs the acylation primarily to the para position. libretexts.orgchemguide.co.uk Subsequent reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration, would then generate the desired this compound. This multi-step approach offers better control over the final product's regiochemistry compared to direct alkylation.

| Reaction | Reagents | Catalyst | Key Intermediates | Typical Conditions |

| Friedel-Crafts Alkylation | Toluene, Cyclopentanol/Cyclopentyl Halide | AlCl₃, H₂SO₄ | Cyclopentyl cation | Varies, often requires heating |

| Friedel-Crafts Acylation | Toluene, Cyclopentanecarbonyl Chloride | AlCl₃ | Acylium ion | Anhydrous conditions, reflux |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-C bonds, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling, a palladium- or nickel-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating aryl-alkene bonds. nih.govrsc.org To synthesize this compound, one could envision the coupling of 3-methylphenylboronic acid with a 1-halocyclopentene (e.g., 1-bromocyclopentene). Nickel catalysts are often favored for their lower cost and unique reactivity. nih.gov The reaction typically requires a base, such as potassium phosphate, and is carried out in a suitable solvent system.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Typical Yield |

| 3-Methylphenylboronic acid | 1-Bromocyclopentene | NiCl₂(dppp) or similar | K₃PO₄ | Toluene, Dioxane | Good to excellent |

| 3-Bromotoluene | 1-Cyclopentenylboronic acid | Ni(cod)₂ / Ligand | Na₂CO₃ | THF/H₂O | Good to excellent |

Palladium-catalyzed cross-coupling reactions can also be employed with substrates other than halides. For instance, vinyl sulfones or related sulfonylmethyl derivatives can act as electrophilic partners. A potential route could involve the reaction of a cyclopentene derivative bearing a sulfonylmethyl group with a 3-methylphenyl organometallic reagent under palladium catalysis. These reactions often require specific ligands to facilitate the catalytic cycle. While less common than Suzuki-Miyaura couplings for this specific transformation, they offer an alternative pathway.

C(sp²)-H/C(sp³)-H Coupling Methodologies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Transition metals like rhodium and iridium are known to catalyze the direct coupling of aromatic C-H bonds with alkenes.

In principle, this compound could be synthesized via the direct coupling of toluene with cyclopentene. This reaction would involve the selective activation of a C-H bond on the toluene ring by a metal catalyst, followed by insertion of the cyclopentene and subsequent β-hydride elimination to form the desired product and regenerate the catalyst. The regioselectivity of the C-H activation on toluene would be a critical factor, with the catalyst's ligand environment playing a crucial role in directing the reaction to the desired meta position relative to the methyl group, although ortho and para products are more commonly observed in such reactions.

| Aromatic Substrate | Alkene | Catalyst | Oxidant/Additive | Key Features |

| Toluene | Cyclopentene | [RhCp*Cl₂]₂ or [Ir(cod)Cl]₂ | AgOAc, Cu(OAc)₂ | Atom-economical, avoids pre-functionalization |

Grignard Reactions in Cyclopentanone-Derived Systems

The Grignard reaction provides a classic and reliable method for forming carbon-carbon bonds. libretexts.org A straightforward synthesis of the target molecule can be achieved by reacting a Grignard reagent derived from a 3-halotoluene with cyclopentanone (B42830).

Specifically, 3-bromotoluene can be treated with magnesium metal in an anhydrous ether solvent to form 3-methylphenylmagnesium bromide. youtube.com This Grignard reagent is then reacted with cyclopentanone in a nucleophilic addition to the carbonyl group, yielding 1-(3-methylphenyl)cyclopentanol after an acidic workup. libretexts.org The final step involves the acid-catalyzed dehydration of this tertiary alcohol, which readily eliminates a molecule of water to form the more stable, conjugated alkene, this compound. doubtnut.comdoubtnut.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Grignard Formation | 3-Bromotoluene, Mg | Anhydrous THF or Et₂O | 3-Methylphenylmagnesium bromide |

| 2. Nucleophilic Addition | 3-Methylphenylmagnesium bromide, Cyclopentanone | Anhydrous THF or Et₂O, then H₃O⁺ workup | 1-(3-Methylphenyl)cyclopentanol |

| 3. Dehydration | 1-(3-Methylphenyl)cyclopentanol | H₂SO₄ or H₃PO₄, heat | This compound |

Cyclization Reactions in the Formation of Cyclopentene Moities

The creation of the five-membered carbocyclic cyclopentene ring is a fundamental challenge in organic synthesis. A variety of cyclization strategies have been developed to achieve this, each offering unique advantages in terms of stereoselectivity, regioselectivity, and functional group tolerance. These methods are crucial for the synthesis of substituted cyclopentanes and cyclopentenes, which are precursors or analogues to this compound.

Gold(I)-Catalyzed Cycloisomerization for Substituted Cyclopentanes

Gold(I) catalysis has become a powerful tool for orchestrating complex cycloisomerization reactions. These reactions often proceed under mild conditions and exhibit high efficiency in forming carbocyclic and heterocyclic structures. lucp.net The unique π-acidic nature of gold(I) complexes allows for the activation of alkynes, allenes, and alkenes toward intramolecular nucleophilic attack, initiating a cyclization cascade. lucp.netscispace.com

For instance, gold(I) catalysts have been employed in the cycloisomerization of 1,n-enynes to generate cyclopentane (B165970) derivatives. frontiersin.org A notable application is the tandem acs.orgescholarship.org-acetoxy shift/cyclization/hydrolysis process catalyzed by a gold(I) complex, which yields cyclopentanones with two adjacent stereocenters with high diastereoselectivity. frontiersin.orgnih.gov The reaction proceeds through a pentadienyl intermediate, and the observed stereoselectivity is attributed to its rapid alkenyl isomerization. nih.gov

Another strategy involves the gold(I)-catalyzed cycloisomerization of vinyl allenes, which provides a regiospecific route to highly functionalized cyclopentadienes. scispace.com This method is tolerant of various functional groups, including acid-labile protecting groups like silyl (B83357) ethers and N-Boc amines, underscoring the mildness of the reaction conditions. scispace.com The reaction is proposed to proceed through a metal-carbenoid intermediate. scispace.com

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

| Tandem acs.orgescholarship.org-OAc Shift/Cyclization | Gold(I) Complex | Allenyl acetate (B1210297) with pendant alkene | Diastereomerically enriched cyclopentanone | High diastereoselectivity, mild conditions. frontiersin.orgnih.gov |

| Cycloisomerization | [Ph3PAuCl]/AgSbF6 | Vinyl allene | Substituted cyclopentadiene | Regiospecific, tolerant of acid-labile groups. scispace.com |

| Double Cyclization | Gold(I) Complex | 3-enynamide | Fused bicyclic system | Involves a vinyl cation intermediate. frontiersin.orgnih.gov |

Formal [3+2]-Cycloaddition for Cyclopentane Assembly

Formal [3+2]-cycloaddition reactions represent a convergent and efficient strategy for the construction of five-membered rings. In this approach, a three-atom component reacts with a two-atom component to assemble the cyclopentane skeleton directly.

A prominent example is the Lewis acid-initiated formal [3+2]-cycloaddition of donor-acceptor (D-A) cyclopropanes with 1,3-dienes. acs.orgnih.gov This method provides access to highly substituted cyclopentanes with high regio- and stereoselectivity. acs.org The reaction mechanism is proposed to be a stepwise process involving the opening of the cyclopropane (B1198618) ring to form a 1,3-zwitterionic species, followed by electrophilic addition to the diene. acs.org This methodology allows for the creation of several contiguous stereocenters and introduces functionalities that are valuable for further synthetic transformations. acs.org

Radical-mediated [3+2]-cycloaddition reactions have also been developed. For example, a photochemical approach using bromodifluoromethyl alkynyl ketones and alkenes yields α,α-difluorocyclopentanones bearing a tetra-substituted alkene. This protocol demonstrates broad functional group tolerance and excellent regio- and stereoselectivity. rsc.org

| Reaction Type | Initiator/Catalyst | "3-Atom" Component | "2-Atom" Component | Key Features |

| Lewis Acid-Initiated | Lewis Acid (e.g., Sc(OTf)3) | Donor-Acceptor Cyclopropane | 1,3-Diene | High regio- and diastereoselectivity; stepwise mechanism. acs.orgnih.gov |

| Photochemical Radical-Mediated | Visible Light | Bromodifluoromethyl alkynyl ketone | Alkene | Forms difluorocyclopentanones; excellent stereoselectivity. rsc.org |

| Copper-Catalyzed | Copper catalyst/Visible Light | N-Tosylcyclopropylamine | Alkyne or Alkene | Provides aminated cyclopentene/cyclopentane derivatives. organic-chemistry.org |

Michael Initiated Ring Closure (MIRC) Reactions for Cycloalkane Derivatives

The Michael Initiated Ring Closure (MIRC) reaction is a powerful cascade process for forming cyclic compounds. It involves a Michael addition of a nucleophile to an α,β-unsaturated system, which generates an enolate that subsequently undergoes an intramolecular nucleophilic substitution to close the ring. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of various cycloalkanes, including cyclopentane derivatives. escholarship.orgrsc.orgresearchgate.net

MIRC reactions can be categorized into two main types. In Type I, the electrophilic substrate contains a leaving group. In Type II, the leaving group is located on the nucleophile itself. rsc.org The stereoselectivity of MIRC reactions can be controlled by using chiral substrates, nucleophiles, or, more commonly, chiral catalysts or auxiliaries. rsc.orgrsc.org For example, a stereoselective MIRC reaction between arylacetic acids and α,β-unsaturated esters using chiral lithium amides can produce 1,2-(trans)-disubstituted cycloalkanes, including cyclopentanes, with high diastereoselectivity and enantioselectivity. escholarship.org A base-promoted annulation of 2-arylacetonitriles and α-bromoennitriles also proceeds via a MIRC pathway to yield dinitrile-substituted cyclopropanes, showcasing the versatility of the initial Michael-type addition. nih.gov

Selenium-Mediated Cyclizations

Organoselenium chemistry offers unique pathways for the cyclization of unsaturated systems. Electrophilic selenium reagents can react with alkenes or alkynes to form cyclic intermediates, which can then be trapped by internal nucleophiles to afford a variety of carbocyclic and heterocyclic products. nih.gov

Selenium dihalides, for example, have been used in selenocyclofunctionalization reactions. researchgate.net The addition of selenium dibromide to cis,cis-1,5-cyclooctadiene, followed by reaction with nucleophiles like water or methanol, leads to the formation of 9-selenabicyclo[3.3.1]nonane derivatives. nih.gov While this example forms a bicyclic ether, the underlying principle of selenium-induced cyclization is applicable to the formation of carbocyclic systems. For instance, a catalytic method for synthesizing butenolides from (E)-3-butenoic acids employs diphenyl diselenide and an oxidant. The reaction proceeds via an electrophilic selenium species that initiates cyclization. organic-chemistry.org Similarly, selenium dioxide has been shown to promote a selenylation/cyclization cascade in sesterterpenoids. rsc.org These selenium-mediated reactions highlight the utility of selenium as a temporary "hinge" to facilitate ring formation.

Heterocyclization Involving Cyclopenten-1-yl Aryl Systems

While the primary focus is on carbocyclic systems, the synthesis of heterocycles from precursors containing cyclopentenyl aryl moieties is also of interest. The cyclopentene ring can act as a scaffold or an electronic modulator in reactions that form an adjacent heterocyclic ring.

For example, gold(I)-catalyzed intramolecular SEAr reactions of isoxazoles substituted with a propargyl group have been shown to furnish fused isoxazolo substrates. nih.gov While not starting from a pre-formed cyclopentenyl aryl system, this demonstrates a relevant cyclization onto an aromatic ring that could be adapted. The formation of Schiff bases from a primary amine and an aldehyde or ketone is a common method for creating compounds with an azomethine group (-HC=N-). researchgate.net A compound such as (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine has been synthesized through the condensation of an amine containing a cyclopentyl group with an indole-based aldehyde, illustrating the integration of these cyclic systems. researchgate.net

Novel Synthetic Routes and Route Development for Cyclopentene-Containing Compounds

The development of new synthetic routes to access cyclopentene-containing compounds remains an active area of research, driven by the prevalence of this structural motif in bioactive molecules. nih.gov

One novel approach combines organocatalysis with multicomponent reactions to generate structurally complex, tetrasubstituted cyclopentenyl frameworks. This strategy begins with an asymmetric Michael addition–hemiacetalization to construct a chiral cyclic hemiacetal. This intermediate then participates in a diastereoselective intramolecular isocyanide-based multicomponent reaction, yielding highly functionalized cyclopentenyl rings with excellent stereocontrol. nih.gov

Another innovative route involves the palladium-catalyzed annulation of conjugate acceptors with an allenyl boronic ester. This reaction provides substituted cyclopentenes, including polycyclic lactones and lactams, in high yields and diastereoselectivities. The proposed mechanism initiates with the conjugate addition of a nucleophilic propargylpalladium complex. organic-chemistry.org

The synthesis of polyhydroxylated cyclopentene derivatives, which can serve as versatile chiral building blocks, has been achieved from carbohydrate precursors like L-sorbose. bangor.ac.uk This approach utilizes the inherent chirality of the starting material to produce enantiomerically pure cyclopentenes that have potential in the synthesis of bioactive compounds. bangor.ac.ukresearchgate.net

Exploration of Scalable Synthetic Approaches

The scalable synthesis of 1-arylcyclopentenes, including this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and reliable means of forming the crucial carbon-carbon bond between the cyclopentene ring and the aromatic moiety. The most prominent among these are the Suzuki-Miyaura, Heck, and Negishi couplings, each utilizing different organometallic reagents and reaction pathways.

The Suzuki-Miyaura coupling is a widely used method for this transformation, typically involving the reaction of an arylboronic acid with a vinyl halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.gov For the synthesis of this compound, this would involve the coupling of 3-tolylboronic acid with a cyclopentenyl electrophile, such as 1-cyclopentenyl triflate. The versatility and functional group tolerance of the Suzuki reaction make it a favored approach in both academic and industrial settings. mdpi.com

The Heck reaction provides an alternative scalable route, coupling an aryl halide with an alkene. nih.govlibretexts.org In the context of the target molecule, this could involve the reaction of 3-bromotoluene or 3-iodotoluene (B1205562) with cyclopentene. The reaction is catalyzed by a palladium complex and requires a base. nih.gov While effective, controlling the regioselectivity of the double bond in the resulting product can be a challenge that needs to be addressed through careful selection of catalysts and reaction conditions.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov To synthesize this compound, one could employ the reaction of a 3-tolylzinc halide with a 1-halocyclopentene. Organozinc compounds are known for their high reactivity, which can lead to high yields and short reaction times. nih.gov

Below is a comparative table of these scalable palladium-catalyzed cross-coupling reactions for the synthesis of 1-Arylcyclopentenes.

| Reaction Name | Aryl Source | Cyclopentene Source | Catalyst System (Typical) | Base (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., 3-tolylboronic acid) | Cyclopentenyl Halide/Triflate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ |

| Heck Reaction | Aryl Halide (e.g., 3-bromotoluene) | Cyclopentene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |

| Negishi Coupling | Arylzinc Halide (e.g., 3-tolylzinc chloride) | Cyclopentenyl Halide | Pd(PPh₃)₄, Ni(acac)₂ | Not always required |

One-Pot Synthetic Strategies

To enhance efficiency and reduce waste, one-pot synthetic strategies are increasingly being developed for the synthesis of complex molecules like this compound. nih.gov These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates, thereby saving time, reagents, and purification efforts.

One such approach for the synthesis of substituted cyclopentenes involves a sequence of reactions that can be performed in a single pot. For instance, a one-pot procedure could involve the in-situ generation of a key intermediate followed by a cross-coupling reaction. An example is the conversion of aldehydes and aryl halides to disubstituted alkynes through a tandem Seyferth-Gilbert homologation/copper-free Sonogashira coupling. organic-chemistry.org While not directly producing the target molecule, this illustrates the principle of combining multiple transformations in one pot.

In the context of 1-arylcyclopentenes, a potential one-pot synthesis could start from a readily available precursor like cyclopentanone. The ketone could first be converted into a vinyl triflate or halide in situ, which would then undergo a palladium-catalyzed cross-coupling reaction with an appropriate arylating agent, such as 3-tolylboronic acid or a 3-tolyl Grignard reagent, all within the same reaction vessel.

Another one-pot strategy could involve a tandem reaction sequence where the cyclopentene ring is formed and functionalized in a single process. For example, an enzymatic multi-step one-pot synthesis has been demonstrated for bioactive cyclopentenones derived from polyunsaturated fatty acids. nih.gov This highlights the potential of biocatalysis in developing efficient one-pot procedures.

The following table outlines a conceptual one-pot synthesis for 1-Arylcyclopentenes.

| Starting Materials | Reagents and Catalysts | Intermediate (In-situ) | Final Product |

| Cyclopentanone, Aryl Halide | Triflic Anhydride, Base, Palladium Catalyst, Organometallic Aryl Reagent | Cyclopentenyl Triflate | 1-Arylcyclopentene |

Enabling Techniques in Synthetic Transformations

To further optimize the synthesis of this compound and its analogs, modern enabling techniques such as microwave-assisted synthesis and continuous flow chemistry are being employed. These technologies offer significant advantages over traditional batch processing, including faster reaction times, improved yields, and enhanced safety and scalability.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. nih.govresearchgate.net This can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov Microwave heating is uniform and efficient, which can lead to cleaner reactions with fewer byproducts. dpkmr.edu.in Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been shown to be particularly amenable to microwave assistance, allowing for the rapid synthesis of a wide range of compounds, including substituted alkenes. nih.govnih.govmdpi.com

Continuous flow chemistry involves pumping reactants through a reactor where the reaction takes place in a continuous stream. rsc.orgflinders.edu.aumdpi.com This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and scalability. flinders.edu.au Flow chemistry is also inherently safer for highly exothermic or hazardous reactions, as only small volumes of the reaction mixture are present in the reactor at any given time. The synthesis of aryl-substituted cycloalkenes via palladium-catalyzed cross-coupling reactions has been successfully demonstrated in continuous flow systems, offering a pathway for the large-scale production of compounds like this compound. rsc.org

The table below summarizes the key advantages of these enabling techniques.

| Technique | Principle | Key Advantages |

| Microwave-Assisted Synthesis | Rapid and uniform heating via microwave irradiation. | - Drastically reduced reaction times. - Improved reaction yields. - Cleaner reaction profiles with fewer side products. |

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor. | - Precise control over reaction parameters. - Enhanced safety and scalability. - Improved reproducibility. |

Reaction Mechanisms Governing Transformations of 1 Cyclopent 1 En 1 Yl 3 Methylbenzene

Fundamental Organic Reaction Mechanisms Relevant to the Compound

The core chemical behavior of 1-(cyclopent-1-en-1-yl)-3-methylbenzene can be understood through several fundamental organic reaction mechanisms. These include reactions targeting the aromatic nucleus and the unsaturated cyclopentenyl ring.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu

The regioselectivity of EAS on this compound is controlled by the two substituents on the benzene ring: the methyl group (-CH₃) and the cyclopent-1-en-1-yl group. Both alkyl groups and vinyl groups (a component of the cyclopentenyl substituent) are classified as activating, ortho-, para-directors. askfilo.comorganicchemistrytutor.comlibretexts.org

Activating Nature : Both substituents donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.compearson.com The methyl group donates electron density via an inductive effect, while the vinyl portion of the cyclopentenyl group donates through resonance. askfilo.comlibretexts.org

Directing Effects : The electron-donating nature of these groups stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions relative to the substituent. libretexts.orgyoutube.com For this compound, the directing effects of the two groups must be considered in concert. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The cyclopentenyl group at position 1 directs to positions 2, 4, and 6. Therefore, the positions most activated towards electrophilic attack are position 2 (ortho to both), position 4 (para to the cyclopentenyl group and ortho to the methyl group), and position 6 (ortho to the cyclopentenyl group and para to the methyl group). Steric hindrance may reduce the likelihood of substitution at position 2, which is flanked by both substituents.

Interactive Data Table: Directing Effects of Substituents in EAS

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -CH=CH- (Vinyl) | Alkenyl | Activating | Ortho, Para |

Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 mechanisms, are generally not observed on the sp²-hybridized carbon atoms of the aromatic ring or the vinyl carbons of the cyclopentenyl double bond under standard conditions. doubtnut.comyoutube.com

Aromatic Ring : The benzene ring is electron-rich, which repels approaching nucleophiles. Furthermore, the formation of a phenyl carbocation, a necessary intermediate for an Sₙ1 pathway, is highly unstable. stackexchange.com An Sₙ2 reaction is also precluded because backside attack on the sp² carbon is sterically blocked by the ring itself. stackexchange.comwikipedia.org

Vinylic Carbons : Similarly, the carbons of the double bond in the cyclopentenyl ring are resistant to nucleophilic substitution. Vinylic halides, for instance, are known to be unreactive toward both Sₙ1 and Sₙ2 reactions. doubtnut.comyoutube.combrainly.in The instability of a vinylic carbocation disfavors the Sₙ1 mechanism, while the electron density of the π-bond and steric hindrance prevent the backside attack required for an Sₙ2 reaction. quora.comquora.com Nucleophilic substitution at an sp² center is possible only under specific conditions, such as in nucleophilic aromatic substitution (SₙAr) on rings with strong electron-withdrawing groups, which are absent in this compound. youtube.com

The carbon-carbon double bond in the cyclopentenyl ring is susceptible to electrophilic addition reactions. chemguide.co.uk In these reactions, the π-bond acts as a nucleophile, attacking an electrophile. This breaks the π-bond and forms a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org

A common example is the addition of halogens, such as bromine (Br₂). The reaction with cyclopentene (B43876) proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the ring, resulting in anti-addition. pearson.comlumenlearning.com Another key reaction is catalytic hydrogenation, where hydrogen gas (H₂) adds across the double bond in the presence of a metal catalyst (e.g., platinum, palladium, or nickel). researchgate.netyoutube.com This reaction typically occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

Interactive Data Table: Common Addition Reactions for Alkenes

| Reaction | Reagent(s) | Intermediate | Stereochemistry | Product Type |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition | Dihaloalkane |

| Hydrohalogenation | HBr, HCl | Carbocation | Markovnikov regioselectivity | Haloalkane |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | - (Surface reaction) | Syn-addition | Alkane |

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. They can be considered the reverse of addition reactions. For an elimination reaction to occur, the starting material generally requires a suitable leaving group, such as a halide or a tosylate. The parent compound, this compound, does not possess a good leaving group and therefore will not undergo elimination reactions directly.

However, if the cyclopentenyl ring were to be functionalized first, for instance, by the addition of HBr to form 1-(2-bromocyclopentyl)-3-methylbenzene, a subsequent elimination reaction could be induced by treatment with a strong base to regenerate a double bond. brainly.inlibretexts.org

Oxidative and Reductive Pathways

The compound possesses two main sites for oxidation: the methyl group on the aromatic ring and the double bond of the cyclopentenyl ring.

The methyl group attached to the benzene ring is susceptible to oxidation, a characteristic reaction of alkylbenzenes. science.gov Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions (e.g., heat) will oxidize the methyl group to a carboxylic acid. youtube.com This reaction proceeds via a benzylic radical intermediate. The aromatic ring itself is resistant to oxidation under these conditions. This transformation would convert this compound into 3-(cyclopent-1-en-1-yl)benzoic acid.

Furthermore, the double bond in the cyclopentenyl ring can undergo oxidative cleavage. A common method for this is ozonolysis (reaction with ozone, O₃), followed by a workup step. quora.commasterorganicchemistry.com

Reductive Workup (e.g., with zinc or dimethyl sulfide): This would cleave the double bond to form two carbonyl groups (aldehydes or ketones). libretexts.org

Oxidative Workup (e.g., with hydrogen peroxide): This would also cleave the double bond, but any resulting aldehydes would be further oxidized to carboxylic acids. libretexts.orgmasterorganicchemistry.com

Selective Reductions in Complex Structures

The selective reduction of this compound presents a significant challenge due to the presence of two reducible functional groups: the endocyclic double bond of the cyclopentene ring and the aromatic tolyl group. Achieving selectivity in such complex structures often relies on the careful choice of catalyst and reaction conditions.

Catalytic hydrogenation is a primary method for the reduction of alkenes and arenes. The mechanism of this reaction, particularly on transition metal surfaces, is often described by the Horiuti-Polanyi mechanism. This model involves the sequential addition of hydrogen atoms to the unsaturated substrate adsorbed on the catalyst surface. For this compound, the selective reduction of the cyclopentene double bond over the aromatic ring is generally favored under milder conditions (lower temperature and pressure). This selectivity arises from the lower activation energy required for the hydrogenation of an alkene compared to an aromatic ring.

The general steps for the selective hydrogenation of the cyclopentene moiety are as follows:

Adsorption of Reactants : Both hydrogen and this compound adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen adsorbs dissociatively to form metal-hydride bonds.

Hydrogen Transfer : A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate.

Second Hydrogen Transfer : A second hydrogen atom is transferred to the other carbon atom of the original double bond, leading to the formation of the saturated product, 1-cyclopentyl-3-methylbenzene.

Desorption : The saturated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The selectivity for the alkene reduction is attributed to the stronger adsorption of the double bond to the catalyst surface compared to the aromatic ring under mild conditions. The aromatic ring's delocalized π-system requires more forcing conditions to be hydrogenated.

| Catalyst System | Selectivity towards Alkene Reduction | Plausible Mechanistic Feature |

| Pd/C, H2 (1 atm) | High | Preferential adsorption of the cyclopentene double bond. |

| Rhodium complexes | Variable | Can be tuned by ligands to favor either alkene or arene hydrogenation. diva-portal.orgnih.govacs.org |

| Wilkinson's Catalyst | High | Homogeneous catalyst with high selectivity for less sterically hindered double bonds. youtube.com |

Mechanism-Based Studies in Catalytic Processes

Mechanism-based studies of catalytic processes involving vinylarenes, a class of compounds to which this compound belongs, have been instrumental in understanding and optimizing these reactions. Rhodium and palladium-based catalysts are frequently employed for the hydrogenation and other transformations of such substrates. diva-portal.orgnih.govacs.orgbohrium.com

In rhodium-catalyzed hydrogenations of vinylarenes, both homogeneous and heterogeneous catalytic species can be involved. diva-portal.orgnih.govacs.org The active catalyst in homogeneous asymmetric hydrogenation is typically formed in situ from a rhodium precursor and a chiral diphosphine ligand. nih.gov The mechanism often involves the coordination of the alkene to the rhodium center, followed by the oxidative addition of hydrogen and subsequent reductive elimination of the alkane. youtube.comacs.org The nature of the ligand can significantly influence the reaction rate and selectivity. nih.gov

For instance, studies on similar vinylarenes have shown that the hydrogenation of the olefinic double bond is significantly accelerated by the presence of a diphosphine ligand, a phenomenon known as ligand-accelerated catalysis. nih.govacs.org The proposed catalytic cycle for the homogeneous hydrogenation of the cyclopentene moiety of this compound would likely involve:

Formation of an active rhodium-hydride species.

Coordination of the cyclopentene double bond to the rhodium center.

Migratory insertion of the alkene into the Rh-H bond to form a rhodium-alkyl intermediate.

Reductive elimination of the saturated product with another hydrogen atom, regenerating the active catalyst.

Palladium-catalyzed reactions of styrenes, another analogous substrate class, also provide mechanistic insights. For example, in hydroarylation reactions, a palladium-hydride species is formed, which then undergoes insertion of the styrene. nih.gov This highlights the formation of metal-hydride intermediates as a common mechanistic feature in these catalytic transformations.

| Catalytic System | Key Mechanistic Steps | Investigated Substrate Class |

| Rhodium/diphosphine | Oxidative addition, alkene insertion, reductive elimination youtube.comacs.org | Vinylarenes diva-portal.orgnih.govacs.org |

| Palladium/phosphine (B1218219) | Formation of Pd-H, alkene insertion, C-C bond formation nih.gov | Styrenes nih.govamericanelements.comacs.orgresearchgate.net |

| Platinum surfaces | Sequential H-atom addition (Horiuti-Polanyi mechanism) teledos.gr | Benzene teledos.gr |

This table is based on mechanistic studies of analogous compounds to infer the likely processes for this compound.

Examination of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but provide the most profound understanding of a reaction mechanism. For the catalytic transformations of this compound, our understanding of these transient species is largely inferred from studies on similar molecules and computational modeling.

In the catalytic hydrogenation of vinylarenes, several intermediates can be postulated. Upon adsorption onto a metal surface, a π-complex is formed between the double bond and the metal. The subsequent addition of a hydrogen atom leads to a σ-alkyl-metal intermediate. The stereochemistry of the final product is often determined at this stage.

Computational studies, such as density functional theory (DFT) calculations, have been employed to model the hydrogenation of benzene on platinum surfaces. teledos.gr These studies help in mapping the potential energy surface and identifying the most likely reaction pathways and transition state structures. For benzene hydrogenation, the calculations indicate a stepwise addition of hydrogen atoms. teledos.gr A similar approach for this compound would likely show a lower energy barrier for the hydrogenation of the cyclopentene ring compared to the aromatic ring.

The transition states in these reactions are high-energy structures where bonds are partially broken and formed. For example, in the migratory insertion step of a rhodium-catalyzed hydrogenation, the transition state would involve the partial breaking of the Rh-H bond and the C=C double bond, and the partial formation of a C-H bond and a C-Rh bond.

The stereoselectivity of certain reductions can also provide clues about the transition state geometry. For instance, in enantioselective hydrogenations using chiral catalysts, the preferred formation of one enantiomer over the other is a direct consequence of the differing energies of the diastereomeric transition states. nih.govwikipedia.orgencyclopedia.pub

| Reaction Type | Plausible Intermediates | Key Features of Transition State |

| Heterogeneous Hydrogenation | π-adsorbed alkene, half-hydrogenated σ-alkyl species | Partially formed C-H bond, interaction with catalyst surface. |

| Homogeneous Hydrogenation | Metal-hydride complex, metal-alkene π-complex, metal-alkyl σ-complex | Four-centered transition state for migratory insertion. |

| Asymmetric Hydrogenation | Diastereomeric metal-substrate complexes | Steric and electronic interactions with the chiral ligand dictate the energy. |

This table outlines the likely intermediates and transition state features for reactions involving this compound, based on established mechanistic principles for related compounds.

Functional Group Transformations and Derivatization Strategies for 1 Cyclopent 1 En 1 Yl 3 Methylbenzene

Modification of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene (B151609) ring is a handle for various transformations, most notably oxidation to introduce oxygen-containing functional groups.

The methyl group of the tolyl moiety in 1-(Cyclopent-1-en-1-yl)-3-methylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a common strategy in organic synthesis to introduce a carboxyl group on an aromatic ring, which can then serve as a precursor for other functional groups like esters, amides, and acid chlorides.

Common reagents for this benzylic oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction typically requires heating in an aqueous solution. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation.

Table 1: Oxidative Transformation of the Methyl Group

| Starting Material | Reagent | Product | Functional Group Transformation |

|---|

Functionalization of the Cyclopentene (B43876) Moiety

The olefinic bond in the cyclopentene ring is a rich site for a variety of addition and oxidation reactions, allowing for the introduction of diverse functionalities.

Allylic oxidation introduces a functional group at a position adjacent to the double bond. In the case of this compound, the allylic positions are on the cyclopentene ring. Reagents such as selenium dioxide (SeO₂) or chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) are commonly employed for this purpose. This reaction can yield allylic alcohols or enones, which are valuable intermediates in synthesis. The regioselectivity of the oxidation can sometimes be influenced by the steric and electronic environment of the allylic C-H bonds.

Table 2: Allylic Oxidation of the Cyclopentene Moiety

| Starting Material | Reagent | Potential Product | Functional Group Introduced |

|---|

The double bond of the cyclopentene ring can be converted into an epoxide (an oxirane ring) through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). thieme.denih.gov This reaction is known as epoxidation and proceeds through a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. thieme.denih.gov The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups on adjacent carbons.

Table 3: Epoxidation of the Cyclopentene Moiety

| Starting Material | Reagent | Product | Functional Group Formed |

|---|

Halogenation of the cyclopentene moiety can be achieved through different pathways. While the addition of halogens (e.g., Br₂) across the double bond is a typical reaction, allylic halogenation provides a route to introduce a halogen at the position adjacent to the double bond. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a free radical mechanism, often initiated by light or a radical initiator. chemicalbook.comdoubtnut.comlibretexts.orgacs.org The resulting allylic halide is a valuable substrate for nucleophilic substitution reactions.

Table 4: Allylic Halogenation of the Cyclopentene Moiety

| Starting Material | Reagent | Potential Product | Functional Group Introduced |

|---|

Derivatization for Complex Molecular Architectures

The functional groups introduced through the transformations described above serve as key handles for the construction of more complex molecular architectures. The strategic application of these derivatization pathways can lead to a wide array of novel compounds.

The carboxylic acid group introduced on the aromatic ring can be converted into esters or amides through condensation reactions, or to an acyl chloride which is a more reactive precursor. These derivatives are common motifs in pharmaceuticals and materials science.

The allylic alcohol obtained from allylic oxidation can be further oxidized to an α,β-unsaturated ketone or used in coupling reactions. Its hydroxyl group can also be transformed into other functionalities.

The epoxide ring is a potent electrophile that can be opened by a variety of nucleophiles. Acid-catalyzed hydrolysis yields a diol, while reaction with amines can produce amino alcohols. These reactions allow for the stereocontrolled introduction of two vicinal functional groups.

The allylic halide is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Through the sequential and combinatorial application of these functional group transformations, this compound can be elaborated into a diverse range of complex molecules, highlighting its utility as a versatile building block in organic synthesis.

Formation of Spirocyclic Systems

The construction of spirocyclic systems from this compound would likely involve a multi-step process, beginning with the conversion of the cyclopentene ring into a suitable functionalized intermediate, such as a cyclopentane-1,3-dione derivative. A plausible route to such an intermediate is through the oxidative cleavage of the double bond.

One potential method for this initial transformation is ozonolysis. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgyoutube.com Reductive ozonolysis of this compound would be expected to cleave the double bond to yield a dicarbonyl compound. Subsequent intramolecular aldol (B89426) condensation of this intermediate could, in principle, lead to the formation of a substituted cyclopentane-1,3-dione.

Alternatively, a two-step sequence involving syn-dihydroxylation followed by oxidative cleavage with an agent like periodic acid (HIO4) could achieve a similar transformation to the dicarbonyl intermediate. libretexts.orglibretexts.orgyoutube.comyoutube.com

Once a suitably substituted cyclopentane-1,3-dione is obtained, it can serve as a key building block for constructing spirocyclic frameworks. For instance, a three-component reaction with an arylamine and isatin (B1672199) in acetic acid has been shown to produce spiro[dihydropyridine-oxindole] derivatives in good yields. This reaction proceeds at room temperature and is amenable to various substituted anilines and isatins, particularly those with electron-donating groups.

The following interactive table summarizes the reaction conditions for the synthesis of spiro[dihydropyridine-oxindoles] from various starting materials, a reaction that a derivative of this compound could potentially undergo after conversion to the corresponding cyclopentane-1,3-dione.

| Entry | Arylamine | Isatin | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | Aniline | Isatin | 85 | 10 |

| 2 | 4-Methylaniline | Isatin | 88 | 9 |

| 3 | 4-Methoxyaniline | Isatin | 92 | 8 |

| 4 | Aniline | 5-Methylisatin | 82 | 12 |

This data is representative of the synthesis of spiro[dihydropyridine-oxindoles] from cyclopentane-1,3-dione and various arylamines and isatins.

Heterocyclic Ring Expansion Strategies

Heterocyclic ring expansion of the cyclopentene moiety in this compound would likely require initial functionalization of the double bond to introduce reactive handles for rearrangement. A common strategy for ring expansion of cyclic systems involves the formation of a carbocation adjacent to the ring, which can then trigger a rearrangement to a larger ring system.

A hypothetical pathway could commence with the cyclopropanation of the double bond in this compound. The resulting bicyclic system could then be converted to a suitable precursor, such as a cyclopropyl (B3062369) N-tosylhydrazone. Treatment of this intermediate with a rhodium(II) catalyst could induce the formation of a rhodium carbene, which can then undergo a 1,2-aryl or -alkyl shift, leading to the expansion of the cyclopropane (B1198618) ring and the formation of a substituted cyclobutene. While this specific example leads to a four-membered ring, similar principles can be applied to achieve expansion to larger heterocyclic systems, depending on the nature of the rearranging group and the reaction conditions.

Another general approach to ring expansion involves the generation of unstable intermediates that can undergo selective bond cleavage. For instance, the formation of an N-quaternized azacyclic precursor, which is inherently unstable, can lead to ring expansion through selective N-N bond cleavage. To apply this to this compound, the cyclopentene ring would first need to be converted into a nitrogen-containing heterocycle. This could potentially be achieved through a series of steps, such as oxidative cleavage to a dicarbonyl, followed by condensation with a hydrazine (B178648) derivative to form a cyclic diazine. Subsequent quaternization and rearrangement could then lead to an expanded heterocyclic ring.

The following table outlines general conditions for these types of ring expansion strategies, which could be adapted for derivatives of this compound.

| Strategy | Key Intermediate | Typical Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Carbene-mediated Rearrangement | Cyclopropyl N-tosylhydrazone | Rh₂(OAc)₄, NaOtBu | Expanded Carbocycle (e.g., Cyclobutene) |

| Migratory Ring Expansion | Anionic Intermediate | Lithium diisopropylamide (LDA) | Expanded Nitrogen Heterocycle |

| N-N Bond Cleavage | N-quaternized Azacycle | Sequential cyclization and N-quaternization | Expanded Nitrogen Heterocycle |

This data represents generalized conditions for ring expansion reactions that could be hypothetically applied to functionalized derivatives of this compound.

Stereochemical Aspects in the Synthesis and Reactions of 1 Cyclopent 1 En 1 Yl 3 Methylbenzene Analogues

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of 1-(cyclopent-1-en-1-yl)-3-methylbenzene analogues, this involves controlling the relative configuration of multiple stereocenters on the cyclopentane (B165970) or cyclopentene (B43876) ring.

One powerful strategy involves domino reactions or cascade sequences, where multiple bonds and stereocenters are formed in a single operation. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with specific allylic alcohols can generate highly functionalized cyclopentanes bearing four contiguous stereocenters. nih.gov This process proceeds with exceptional levels of diastereoselectivity (>97:3 dr), demonstrating precise control over the relative stereochemistry of the newly formed chiral centers. nih.gov

Another prominent method is the formal [3+2]-cycloaddition. Palladium-catalyzed asymmetric formal [3+2]-cycloadditions using vinyl cyclopropanes and olefins can construct the cyclopentane ring and form multiple stereocenters in a single step. nih.gov This approach allows for the creation of complex cyclopentane structures with defined relative stereochemistry. Similarly, a stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral Titanium(salen) complex, can produce polysubstituted cyclopentane derivatives with excellent diastereoselectivity. organic-chemistry.org

The choice of catalyst, substrate, and reaction conditions is crucial for directing the diastereochemical outcome. By modifying these parameters, chemists can favor the formation of one diastereomer over others, a key step in the synthesis of complex cyclopentanoid structures.

| Approach | Key Features | Typical Diastereoselectivity | Reference |

| Rhodium Carbene Domino Sequence | Forms four contiguous stereocenters from vinyldiazoacetates and allyl alcohols. | >97:3 dr | nih.gov |

| Palladium-Catalyzed [3+2] Cycloaddition | Uses vinyl cyclopropanes as a three-carbon fragment to build the cyclopentane ring. | High | nih.gov |

| Titanium-Catalyzed [3+2] Cycloaddition | Employs cyclopropyl ketones and alkenes via a radical redox-relay mechanism. | Generally Excellent | organic-chemistry.org |

Enantioselective Catalysis in Cyclopentene Formation

Enantioselective catalysis is essential for producing a single enantiomer of a chiral molecule, which is often critical for applications in medicine and materials science. Several catalytic asymmetric methods have been developed for the synthesis of chiral cyclopentenes.

One notable approach is the phosphine-catalyzed [3+2] cycloaddition between electron-poor allenes and olefins. nih.gov The development of novel chiral phosphine (B1218219) catalysts, such as specific phosphepines, has enabled the synthesis of highly functionalized cyclopentenes. nih.gov These reactions can be stereoconvergent, meaning both enantiomers of a racemic starting material are converted by the chiral catalyst into a single enantiomer of the product, achieving good enantioselectivity and diastereoselectivity. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for the enantioselective formation of cyclopentenes. Chiral NHCs can catalyze the desymmetrization of achiral tricarbonyl compounds through an intramolecular aldol (B89426) reaction, yielding α,α-disubstituted cyclopentenes with high enantiomeric excess. nih.gov This process generates functionalized carbocycles containing a quaternary carbon stereocenter. nih.gov

Furthermore, asymmetric Diels-Alder reactions provide a classic route to cyclic systems. The use of helical-chiral hydrogen bond donor catalysts can facilitate the enantioselective Diels-Alder reaction of substrates like cyclopentadienes with nitroalkenes, which can then be converted into highly substituted cyclopentenes. mdpi.com

| Catalytic System | Reaction Type | Key Feature | Reference |

| Chiral Phosphepines | [3+2] Cycloaddition | Generates heteroatom-substituted quaternary stereocenters. | nih.gov |

| Chiral N-Heterocyclic Carbenes (NHCs) | Intramolecular Aldol Cyclization | Desymmetrization of achiral precursors to form quaternary centers. | nih.gov |

| Helical-Chiral H-Bond Donors | Diels-Alder Reaction | Catalyzes nitroalkene Diels-Alder reactions via LUMO-lowering. | mdpi.com |

| Chiral Phosphine (e.g., (R)-SITCP) | β,γ-Annulation | Annulation of electron-poor allenes with bifunctional malonates. | bohrium.com |

Control of Stereochemistry in Cyclization Reactions

The cyclization step is often the most critical stage for establishing the stereochemistry of the cyclopentene ring. The mechanism of the cyclization and the nature of the catalyst or reagents involved directly influence the stereochemical outcome.

The Nazarov cyclization, an electrocyclic reaction of cross-conjugated dienones to form cyclopentenones, is a well-established pathway where stereocontrol is crucial. acs.org In the absence of a controlling element, the reaction produces a racemic mixture. However, by using chiral auxiliaries or catalysts, the conrotation of the electrocyclization can be directed, leading to enantiomerically enriched products. For example, chiral-auxiliary-controlled asymmetric Nazarov cyclizations can yield either cis- or trans-cyclopentenones by switching between kinetic and thermodynamic control. acs.org

In catalyst-controlled domino reactions, the stereochemistry is dictated through a series of steps. In the rhodium-catalyzed synthesis of cyclopentanes, the process involves an initial oxonium ylide formation, a nih.govacs.org-sigmatropic rearrangement, an oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction. nih.gov Control of chirality transfer in each of these four stereo-defining steps of the cascade is essential to achieve the final, highly stereoselective outcome. nih.gov

Formal [3+2] cycloadditions, catalyzed by chiral phosphines, also offer excellent stereocontrol. The reaction proceeds through a zwitterionic intermediate, and the chiral catalyst environment dictates the facial selectivity of the subsequent cyclization, leading to high enantioselectivity in the final cyclopentene product. nih.gov

Axially Chiral Systems and Chiral Center Analysis

Axial chirality is a type of stereoisomerism resulting from non-planar arrangement of groups around a chiral axis, most commonly seen in atropisomeric biaryls or allenes. wikipedia.orgresearchgate.net While this compound itself does not possess a chiral axis, the synthesis of its chiral analogues relies heavily on reagents and catalysts that do. For instance, axially chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are frequently used in asymmetric catalysis to induce chirality in the product molecules. acs.orgwikipedia.org The rigid, well-defined three-dimensional structure of these ligands creates a chiral environment around the metal center, which in turn controls the stereochemical outcome of the reaction.

The primary focus for analogues of this compound is the analysis of chiral centers (point chirality) on the cyclopentene ring. The development of catalytic asymmetric reactions has enabled the creation of complex cyclopentenes with multiple stereocenters, including challenging quaternary stereocenters substituted with heteroatoms (N, P, O, S). nih.gov

The analysis of these chiral centers involves determining both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity). This is typically accomplished using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the relative configuration of stereocenters.

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify enantiomers, thereby determining the enantiomeric excess (ee).

X-ray Crystallography: To unambiguously determine the absolute and relative stereochemistry of crystalline products.

The ability to synthesize cyclopentenes bearing multiple, well-defined stereocenters, particularly quaternary ones, is a significant achievement in organic synthesis, opening pathways to novel and structurally complex molecules. nih.gov

Advanced Spectroscopic Analysis of 1 Cyclopent 1 En 1 Yl 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 1-(Cyclopent-1-en-1-yl)-3-methylbenzene, the spectrum is expected to show distinct signals for the aromatic, vinylic, aliphatic, and methyl protons.

The aromatic protons on the meta-substituted benzene (B151609) ring are predicted to appear in the downfield region of the spectrum, typically between δ 7.0 and 7.3 ppm. docbrown.info Due to their different positions relative to the two substituents, they would likely present as complex multiplets. The single vinylic proton on the cyclopentene (B43876) ring is expected to resonate as a multiplet around δ 5.7-6.1 ppm. chemicalbook.com The allylic protons on the cyclopentene ring, being adjacent to the double bond, would likely appear in the range of δ 2.3-2.5 ppm. The remaining aliphatic protons on the cyclopentene ring are expected further upfield, around δ 1.8-2.0 ppm. chemicalbook.comresearchgate.net The three protons of the methyl group attached to the benzene ring are chemically equivalent and would produce a characteristic singlet peak around δ 2.3 ppm. docbrown.info The integration of these signals would correspond to a proton ratio consistent with the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) | 4 |

| Vinylic (=C-H) | 5.7 - 6.1 | Multiplet (m) | 1 |

| Allylic (-CH₂) | 2.3 - 2.5 | Multiplet (m) | 2 |

| Aliphatic (-CH₂) | 1.8 - 2.0 | Multiplet (m) | 4 |

| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3 |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to be in a unique chemical environment, resulting in 12 distinct signals.

The aromatic carbons are expected in the δ 120-140 ppm range. The carbon atom attached to the cyclopentenyl group and the one attached to the methyl group would be deshielded, appearing near the lower end of this range (around 138 ppm). docbrown.infodocbrown.info The two vinylic carbons of the cyclopentene ring are also expected in a similar downfield region, with the substituted carbon appearing around δ 135-140 ppm and the proton-bearing carbon around δ 125-130 ppm. chemicalbook.com The aliphatic carbons of the cyclopentene ring would resonate in the upfield region, typically between δ 20 and 40 ppm. The methyl carbon, being the most shielded, is predicted to have a chemical shift of approximately δ 21 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (Ar-C) | 137 - 140 |

| Vinylic Quaternary (=C) | 135 - 140 |

| Aromatic Methine (Ar-CH) | 125 - 130 |

| Vinylic Methine (=CH) | 125 - 130 |

| Aliphatic Methylene (B1212753) (-CH₂) | 20 - 40 |

| Methyl (-CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish connectivity between atoms. A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

Key expected correlations would include:

The vinylic proton of the cyclopentene ring showing a cross-peak with the adjacent allylic protons.

The allylic protons showing correlations with both the vinylic proton and the protons of the adjacent aliphatic methylene group.

Correlations among the protons within the aliphatic portion of the cyclopentene ring.

Cross-peaks between adjacent aromatic protons on the 3-methylphenyl ring, helping to confirm their relative positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound (C₁₂H₁₄), the molecular weight is approximately 158.26 amu. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 158.

The fragmentation pattern provides structural information. chemguide.co.uk The presence of the methylbenzene (toluene) moiety makes the formation of a tropylium (B1234903) ion (C₇H₇⁺) highly probable. This stable carbocation, observed at m/z = 91, often forms the base peak in the spectra of alkylbenzenes. docbrown.info Other significant fragmentation pathways could involve the cyclopentene ring. Cleavage could result in the loss of ethene (C₂H₄) from the cyclopentenyl fragment or other characteristic losses leading to ions such as C₄H₇⁺ (m/z = 55) or C₃H₅⁺ (m/z = 41). docbrown.info Another likely fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z = 143.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₂H₁₄]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₁H₁₁]⁺ | Loss of •CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |

| 55 | [C₄H₇]⁺ | Fragment from cyclopentene ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. pressbooks.pub

The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region. docbrown.info In contrast, the aliphatic C-H stretching vibrations from the methyl and cyclopentene groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org The presence of a carbon-carbon double bond (C=C) in the cyclopentene ring would give rise to a stretching absorption around 1650 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region. docbrown.info

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic & Vinylic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1650 | C=C Stretch | Alkenyl (Cyclopentene) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, most commonly a π → π* transition in conjugated molecules. libretexts.org

The structure of this compound features a conjugated system where the π-electrons of the benzene ring and the π-electrons of the cyclopentene double bond can interact. This extended conjugation shifts the absorption maximum (λmax) to a longer wavelength compared to non-conjugated systems like benzene (λmax ≈ 255 nm) or cyclopentene alone. shimadzu.comdocbrown.info This phenomenon is known as a bathochromic shift. It is anticipated that the primary π → π* transition for this compound would result in a λmax in the range of 240-280 nm.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Associated Transition |

|---|---|---|

| λmax | 240 - 280 nm | π → π* |

Theoretical and Computational Chemistry Studies of this compound: A Search for Available Data

A comprehensive search for theoretical and computational chemistry studies focusing specifically on the compound This compound has revealed a significant lack of published research. Despite targeted searches for quantum chemical calculations, molecular modeling, and simulations related to this molecule, no specific data on its electronic structure, reactivity, or thermodynamic properties could be located in the available scientific literature.

The requested article, which was to be structured around a detailed outline of computational chemistry analyses, cannot be generated at this time due to the absence of foundational research on this particular compound. The intended sections and subsections, including:

Theoretical and Computational Chemistry Studies of 1 Cyclopent 1 En 1 Yl 3 Methylbenzene

Molecular Modeling and Simulations

Molecular Dynamics Simulations

are all contingent on the existence of primary research data from which to draw information.

While general principles of computational chemistry and studies on analogous structures—such as substituted benzenes or cyclopentene (B43876) derivatives—are abundant, the user's strict requirement to focus solely on "1-(Cyclopent-1-en-1-yl)-3-methylbenzene" prevents the inclusion of such related, but not directly applicable, information.

Therefore, until specific computational studies on this compound are conducted and published, a detailed and scientifically accurate article as per the requested outline remains unfeasible.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of different types of contacts. For molecules like this compound, where non-covalent interactions dictate the supramolecular assembly, Hirshfeld analysis is particularly illuminating.

In studies of structurally related compounds containing a 3-(cyclopent-1-en-1-yl)benzyl moiety, Hirshfeld surface analysis has revealed the dominance of weak, non-classical interactions. nih.gov The absence of strong hydrogen bond donors or acceptors in this compound suggests that its crystal packing would similarly be governed by van der Waals forces.

Other notable interactions include C···H/H···C contacts, which represent the interactions between carbon and hydrogen atoms of adjacent molecules. These typically comprise a smaller but significant percentage of the total interactions. The analysis of d_norm surfaces, which highlight contacts shorter than the van der Waals radii, can reveal specific close contacts that are crucial for the stability of the crystal structure. For molecules with similar moieties, these are generally weak C-H···π interactions. nih.gov

A typical breakdown of intermolecular contacts for a molecule structurally similar to this compound, as determined by Hirshfeld surface analysis, is presented in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | ~67.5 |

| C···H/H···C | ~15.0 |

| Other (e.g., C···C) | < 17.5 |

| Data is based on findings for structurally analogous compounds. nih.gov |

These findings underscore that the solid-state structure of this compound is likely stabilized by a network of diffuse dispersion forces rather than strong, directional interactions.

Prediction and Analysis of Spectroscopic Data

Computational chemistry provides a powerful avenue for the prediction and analysis of spectroscopic data, offering a means to complement and interpret experimental findings. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of NMR chemical shifts (¹H and ¹³C) is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when compared with experimental data, can aid in the definitive assignment of resonances.

Theoretical IR spectra are computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This is invaluable for assigning experimental IR bands to specific molecular vibrations.

The prediction of UV-Vis absorption spectra involves the calculation of electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a commonly employed method for this purpose. The calculations yield the excitation energies and oscillator strengths for the transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. For this compound, the electronic transitions would likely be of the π → π* type, associated with the conjugated system formed by the benzene (B151609) ring and the cyclopentene double bond.

Recent advancements have also seen the application of machine learning (ML) models to predict spectroscopic properties. nih.gov These models are trained on large datasets of known molecules and their experimental spectra to learn the relationship between chemical structure and spectral features. nih.gov Such approaches can offer rapid and reasonably accurate predictions of key spectroscopic data, such as the maximum absorption wavelength. nih.gov

| Spectroscopic Technique | Predicted Parameters | Common Computational Method |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., B3LYP) with GIAO |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |

| UV-Visible | Absorption Maxima (λ_max) | Time-Dependent DFT (TD-DFT) |

Studies on the Effect of Substituents on Molecular Properties

The introduction of substituents onto the aromatic ring or the cyclopentene moiety of this compound can significantly alter its electronic and structural properties. The methyl group already present at the meta position of the benzene ring influences the molecule's reactivity and electronic distribution.

The methyl group is known as an activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org This is due to its electron-donating inductive effect and hyperconjugation. Therefore, further electrophilic substitution on the benzene ring of this compound would be expected to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6) and ortho/para to the cyclopentenyl group. The interplay between these two activating groups would determine the final regioselectivity.

Computational studies can quantify the effect of different substituents on various molecular properties. For instance, substituting the methyl group with either an electron-donating group (EDG) like methoxy (B1213986) (-OCH₃) or an electron-withdrawing group (EWG) like nitro (-NO₂) would have predictable effects on the molecule's frontier molecular orbitals (HOMO and LUMO).

Electron-Donating Groups (EDGs): An EDG would increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.

Electron-Withdrawing Groups (EWGs): An EWG would lower the energy of both the HOMO and LUMO, making the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack.

The table below summarizes the expected qualitative effects of hypothetical substituents at the 5-position of the benzene ring on the electronic properties of this compound.

| Substituent at 5-position | Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Reactivity towards Electrophiles |

| -OCH₃ | Electron-Donating | Increase | Slight Increase | Increase |

| -H (Reference) | - | - | - | - |

| -Cl | Weakly Electron-Withdrawing | Decrease | Decrease | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Significant Decrease |

Furthermore, bulky substituents on either ring could introduce steric hindrance, affecting the planarity between the benzene and cyclopentene rings. nih.gov This change in dihedral angle would, in turn, affect the extent of π-conjugation, influencing the molecule's electronic and optical properties, such as its UV-Vis absorption spectrum.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(cyclopent-1-en-1-yl)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation using cyclopentene derivatives and methylbenzene precursors. Catalysts like Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are critical for activating the electrophilic cyclopentene moiety. Reaction optimization studies suggest that lower temperatures (0–25°C) and anhydrous conditions minimize side reactions, achieving yields of 60–75% .

- Key Parameters :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 0 | 75 |

| H₂SO₄ | 25 | 60 |

Q. How is this compound characterized structurally?

- Techniques :

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves bond lengths (e.g., C–C cyclopentene ring: 1.34–1.38 Å) and dihedral angles between aromatic and cyclopentene moieties (e.g., 15.2°) .

- NMR Spectroscopy : ¹H NMR signals at δ 5.8–6.1 ppm confirm cyclopentene protons, while methylbenzene protons appear at δ 2.3–2.5 ppm .

Advanced Research Questions

Q. What structural features of this compound derivatives enhance receptor binding affinity?

- Case Study : Piperidine and piperazine derivatives of the compound show divergent binding to D₂ and 5-HT₁A receptors. Replacing the piperidine ring with piperazine increases 5-HT₁A affinity (Ki = 0.97 nM vs. 2.13 nM) due to improved hydrogen-bonding interactions .

- Binding Data :

| Derivative | D₂ Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) |

|---|---|---|

| Piperidine analog | 524 | 2.13 |

| Piperazine analog | 12.2 | 0.97 |

Q. How do Hirshfeld surface analyses and energy frameworks elucidate intermolecular interactions in crystalline forms?

- Methodology : Hirshfeld surfaces quantify close contacts (e.g., H···H, C–H···π interactions). For this compound derivatives, π-stacking (40% contribution) and van der Waals forces dominate lattice stabilization. Energy frameworks visualize interaction networks, revealing anisotropic mechanical properties .

Q. What computational strategies are effective in modeling the compound’s reactivity in catalytic systems?